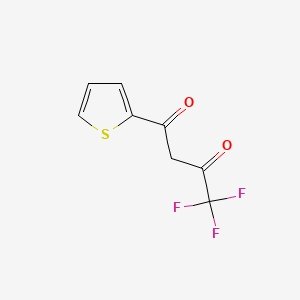

Thenoyltrifluoroacetone

Description

Chelating agent and inhibitor of cellular respiration.

Properties

IUPAC Name |

4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2S/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBBUSUXYMIVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059812 | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A yellow-tan solid with a weak odor; [MSDSonline] | |

| Record name | Thenoyltrifluoroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

96-98 °C at 8.00E+00 mm Hg | |

| Record name | Thenoyltrifluoroacetone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Vapor Pressure |

0.0069 [mmHg] | |

| Record name | Thenoyltrifluoroacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

326-91-0 | |

| Record name | Thenoyltrifluoroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenoyltrifluoroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenoyltrifluoroacetone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Thenoyltrifluoroacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENOYLTRIFLUOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYQ9MNW7NI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chelation Mechanism of Thenoyltrifluoroacetone (TTFA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Thenoyltrifluoroacetone (TTFA) as a chelating agent. It covers the fundamental principles of its interaction with metal ions, quantitative data on complex stability, detailed experimental protocols for characterization, and the potential biological implications of its chelating properties.

Core Mechanism of Chelation

This compound (TTFA), a β-diketone, functions as a potent chelating agent primarily through its keto-enol tautomerism. In solution, TTFA exists in equilibrium between its keto and enol forms. The enol form is stabilized by the presence of the electron-withdrawing trifluoromethyl group, which increases the acidity of the enolic proton.[1]

The chelation process involves the deprotonation of the enol tautomer to form the enolate anion. This anion acts as a bidentate ligand, coordinating with a metal ion through its two oxygen atoms to form a stable six-membered ring structure. The high acidity of the enol form allows for the extraction of various metals at low pH.[1] The stability of the resulting metal complex is a key factor in its efficacy as a chelating agent.

The general equilibrium for the chelation of a divalent metal ion (M²⁺) by TTFA (HL) can be represented as:

M²⁺ + 2HL ⇌ ML₂ + 2H⁺

The stoichiometry of the complex formed can vary depending on the coordination number and charge of the metal ion. For instance, trivalent lanthanide ions can form species such as Ln(TTA)₂⁺, Ln(TTA)₃, and [Ln(TTA)₄]⁻.[2][3]

Diagram of TTFA Chelation Mechanism

Caption: Keto-enol tautomerism and subsequent chelation of a metal ion by TTFA.

Quantitative Data on TTFA-Metal Chelation

The stability of metal-TTFA complexes is a critical parameter for predicting their behavior in various systems. The stability constant (log β) is a measure of the strength of the interaction between TTFA and a metal ion.

| Metal Ion | Complex Species | log β | Temperature (°C) | Ionic Strength (M) | Solvent System | Reference |

| Nd³⁺ | Nd(TTA)²⁺ | 5.82 | 25 | 0.1 (NaClO₄) | C₄mim·Tf₂N | [2][3] |

| Nd³⁺ | Nd(TTA)₂⁺ | 10.6 | 25 | 0.1 (NaClO₄) | C₄mim·Tf₂N | [2][3] |

| Nd³⁺ | Nd(TTA)₃ | 14.5 | 25 | 0.1 (NaClO₄) | C₄mim·Tf₂N | [2][3] |

| Nd³⁺ | [Nd(TTA)₄]⁻ | 17.8 | 25 | 0.1 (NaClO₄) | C₄mim·Tf₂N | [2][3] |

Thermodynamic Parameters for Nd³⁺-TTFA Complexation

| Parameter | Value | Units | Conditions | Reference |

| ΔH° | Varies with stoichiometry | kJ/mol | Bumim·Tf₂N medium | |

| ΔS° | Varies with stoichiometry | J/mol·K | Bumim·Tf₂N medium |

Note: Specific values for ΔH° and ΔS° for each complex species are available in the cited literature but are presented here as variable to reflect their dependence on the specific complex formed.

Experimental Protocols

The determination of stability constants and stoichiometry of metal-TTFA complexes can be achieved through various experimental techniques. Below are detailed methodologies for two common methods.

This method is used to determine the stability constants of metal complexes by monitoring the pH change of a solution upon titration with a standard base.

Workflow for Potentiometric Titration

Caption: Workflow for determining stability constants by potentiometric titration.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standard solution of the metal salt (e.g., 0.01 M) in deionized water.

-

Prepare a standard solution of TTFA (e.g., 0.02 M) in a suitable solvent (e.g., dioxane-water mixture).

-

Prepare a standard solution of a strong acid (e.g., 0.1 M HNO₃).

-

Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte (e.g., 1 M KNO₃) to maintain constant ionic strength.

-

-

Electrode Calibration:

-

Calibrate the pH electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

-

Titration Procedure:

-

In a thermostated titration vessel, place a known volume of a solution containing the metal ion, TTFA, the strong acid, and the background electrolyte.

-

Titrate this solution with the standard NaOH solution, adding small increments of the titrant.

-

After each addition, allow the system to reach equilibrium and record the pH reading.

-

Perform three sets of titrations: (i) acid alone, (ii) acid + TTFA, and (iii) acid + TTFA + metal ion.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added for all three titrations.

-

From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄).

-

Calculate the free ligand concentration ([L⁻]) at each point of the titration.

-

Construct the formation curve by plotting n̄ against pL (-log[L⁻]).

-

The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̄ = 0.5, pL = log K₁.

-

This method is used to determine the stoichiometry of a metal-ligand complex by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant.[4][5][6][7]

Workflow for Job's Method

Caption: Workflow for determining complex stoichiometry using Job's method.

Detailed Methodology:

-

Solution Preparation:

-

Prepare equimolar stock solutions of the metal salt and TTFA (e.g., 1 x 10⁻³ M).

-

Prepare a series of solutions by mixing the metal and TTFA solutions in different ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0), keeping the total volume constant (e.g., 10 mL). This ensures that the total concentration of metal plus ligand is constant in each solution.

-

-

Spectrophotometric Measurement:

-

Record the absorption spectrum of a solution containing the metal-TTFA complex to determine the wavelength of maximum absorbance (λₘₐₓ).

-

Measure the absorbance of each prepared solution at this λₘₐₓ.

-

-

Data Analysis:

-

Calculate the mole fraction of the ligand for each solution.

-

Plot the absorbance versus the mole fraction of the ligand.

-

The plot will show two linear portions that intersect at a maximum. The mole fraction at this maximum corresponds to the stoichiometry of the complex. For a complex of the form MLₙ, the mole fraction of the ligand at the maximum will be n/(n+1).

-

Biological Implications of TTFA Chelation

While TTFA is well-known as an inhibitor of mitochondrial complex II, its chelating properties suggest a potential role in modulating the activity of metalloenzymes. Many enzymes require metal ions as cofactors for their catalytic activity. By sequestering these essential metal ions, TTFA could act as an inhibitor.

A key class of metalloenzymes that could be affected by TTFA are the Matrix Metalloproteinases (MMPs) . MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process crucial in both normal physiological and pathological conditions, including cancer metastasis.[8] The catalytic activity of MMPs is dependent on a zinc ion in their active site. Chelating agents that can bind to this zinc ion can inhibit MMP activity.[8]

Proposed Mechanism of MMP Inhibition by TTFA Chelation

Caption: Proposed inhibition of a zinc-dependent metalloenzyme by TTFA.

This proposed mechanism suggests that TTFA could potentially be explored as a modulator of biological processes that are dependent on the activity of metalloenzymes. However, it is crucial to note that the biological effects of TTFA are complex, and its activity as a respiratory inhibitor must be considered in any biological application. Further research is needed to specifically investigate the effects of TTFA's chelation on metalloenzyme activity and related signaling pathways, independent of its effects on cellular respiration.

Conclusion

This compound is a versatile chelating agent with a well-defined mechanism of action based on its keto-enol tautomerism. Its ability to form stable complexes with a wide range of metal ions makes it a valuable tool in analytical chemistry and solvent extraction. The quantitative data on its chelation properties, which can be determined using the detailed experimental protocols provided, are essential for its effective application. Furthermore, the potential for TTFA to modulate the activity of metalloenzymes through chelation opens up avenues for its investigation in biological and pharmaceutical research, warranting further studies to elucidate its specific effects on cellular signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Complexation of 2-thenoyltrifluoroacetone (HTTA) with trivalent f-cations in an ionic liquid: solvent extraction and spectroscopy studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. asdlib.org [asdlib.org]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

What are the physical and chemical properties of Thenoyltrifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Thenoyltrifluoroacetone (TTFA), a versatile β-diketone with significant applications in chemical analysis and biological research. This document details its structural characteristics, physicochemical parameters, and spectral properties, supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, systematically named 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, is a chelating agent with the chemical formula C₈H₅F₃O₂S.[1] Its structure features a thiophene (B33073) ring linked to a butane-1,3-dione moiety, which is further substituted with a trifluoromethyl group. This unique combination of functional groups imparts its characteristic chemical reactivity and utility.

Synonyms: 2-Thenoyltrifluoroacetone, TTA, TTFA, 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for its handling, application, and analysis.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₂S | [3] |

| Molecular Weight | 222.18 g/mol | [1] |

| Appearance | Fine, slightly yellow to beige-brown crystalline powder or chunks.[1][3] | [1][3] |

| Melting Point | 40-44 °C | [1][2][3] |

| Boiling Point | 96-98 °C at 8 mmHg | [1][2][3] |

| Solubility | Sparingly soluble in water; readily soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[3][4] | [3][4] |

| pKa | Approximately 6.2 - 6.7[5] | [5] |

| LogP | 1.46 | [6] |

Chemical Properties and Reactivity

Keto-Enol Tautomerism

A key chemical feature of this compound is its existence as a mixture of keto and enol tautomers in solution.[7] The electron-withdrawing trifluoromethyl group significantly influences this equilibrium, favoring the enol form, which is stabilized by intramolecular hydrogen bonding.[5][7] The enol form is crucial for its chelating properties.

Caption: Keto-enol tautomerism of this compound.

Chelating Agent

This compound is a well-established chelating agent, forming stable complexes with a wide range of metal ions, including lanthanides and actinides.[5] This property is extensively utilized in solvent extraction for the separation and determination of metals.[5][8]

Synthesis

The primary synthetic route to this compound is through a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and 2-acetylthiophene (B1664040).[1]

Caption: Synthesis workflow for this compound.

Spectral Properties

The spectral data of this compound are crucial for its identification and quantification.

| Spectroscopic Technique | Key Features |

| UV-Vis | λmax: ~324, 326, 355 nm[4] |

| ¹H NMR | Signals corresponding to the thiophene ring protons and the methylene (B1212753) protons of the dione (B5365651) moiety. The enol form shows a characteristic vinyl proton signal.[9] |

| ¹³C NMR | Resonances for the carbonyl carbons, the carbons of the thiophene ring, and the carbons bearing the trifluoromethyl group.[10] |

| ¹⁹F NMR | A single resonance for the trifluoromethyl group.[11] |

| IR | Characteristic absorption bands for C=O stretching (keto form) and C=C and O-H stretching (enol form).[12] |

Experimental Protocols

Synthesis via Claisen Condensation

Objective: To synthesize this compound from 2-acetylthiophene and ethyl trifluoroacetate.

Materials:

-

2-Acetylthiophene

-

Ethyl trifluoroacetate

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid (1N)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of sodium methoxide in methanol, add 2-acetylthiophene dropwise at room temperature and stir for 1 hour.[9]

-

Cool the reaction mixture to 0 °C and add ethyl trifluoroacetate in batches.[9]

-

Reflux the mixture overnight at 80 °C.[9]

-

Remove the solvent under reduced pressure.[9]

-

Dissolve the residue in water and acidify with 1N hydrochloric acid.[9]

-

Extract the aqueous layer three times with ethyl acetate.[9]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

-

Concentrate the organic phase and purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate eluent system.[9]

Determination of Melting Point

Objective: To determine the melting point range of a purified sample of this compound.

Materials:

-

Purified this compound

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the entire sample has melted (the end of melting). This range represents the melting point.

Determination of Solubility

Objective: To qualitatively determine the solubility of this compound in water and common organic solvents.

Materials:

-

This compound

-

Test tubes

-

Water (deionized)

-

Ethanol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dimethylformamide (DMF)

-

Vortex mixer

Procedure:

-

Place approximately 10 mg of this compound into four separate test tubes.

-

To the first test tube, add 1 mL of deionized water.

-

To the second, third, and fourth test tubes, add 1 mL of ethanol, DMSO, and DMF, respectively.

-

Vortex each test tube for 30 seconds.

-

Visually inspect each tube for the dissolution of the solid. Record the solubility as soluble, sparingly soluble, or insoluble.

Determination of pKa by UV-Vis Spectrophotometry

Objective: To determine the acid dissociation constant (pKa) of this compound using UV-Vis spectrophotometry.

Materials:

-

This compound

-

Buffer solutions of varying pH (e.g., from pH 2 to 10)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Prepare a series of solutions with a constant concentration of this compound in buffer solutions of different known pH values.

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 250-450 nm).

-

Identify the wavelength of maximum absorbance (λmax) for the acidic (H-TTA) and basic (TTA⁻) forms.

-

Measure the absorbance of each solution at these two wavelengths.

-

Plot absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoid curve. Alternatively, use the Henderson-Hasselbalch equation by calculating the ratio of the concentrations of the acidic and basic forms from the absorbance data.[2]

Applications in Research and Development

This compound is a valuable tool in various scientific disciplines:

-

Analytical Chemistry: Widely used as a chelating agent for the solvent extraction and spectrophotometric determination of metal ions.[3][8]

-

Biochemistry: Employed as an inhibitor of cellular respiration by targeting mitochondrial complex II (succinate dehydrogenase).[4]

-

Drug Development: Its ability to chelate metals and inhibit enzymes makes it a scaffold for the design of new therapeutic agents.[13]

This guide provides a foundational understanding of the key physical and chemical properties of this compound, essential for its effective and safe use in research and development. For further details on specific applications and safety protocols, consulting the primary literature and relevant safety data sheets is recommended.

References

- 1. byjus.com [byjus.com]

- 2. egyankosh.ac.in [egyankosh.ac.in]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Synthesis and Purification of Thenoyltrifluoroacetone (TTA)

For Researchers, Scientists, and Drug Development Professionals

Thenoyltrifluoroacetone (TTA), with the chemical formula C₈H₅F₃O₂S, is a versatile β-diketone that plays a significant role in various scientific domains. It is widely recognized as a potent chelating agent, particularly for lanthanides and actinides, finding extensive use in solvent extraction and separation processes.[1] Furthermore, its biological activity as an inhibitor of cellular respiration has made it a valuable tool in biochemical and pharmacological research. This guide provides a comprehensive overview of the synthesis and purification methods for TTA, offering detailed experimental protocols and comparative data to aid researchers in obtaining this crucial compound in high purity.

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the Claisen condensation reaction.[1] This reaction involves the carbon-carbon bond formation between an ester and a ketone in the presence of a strong base. In the case of TTA synthesis, 2-acetylthiophene (B1664040) reacts with ethyl trifluoroacetate (B77799), typically facilitated by a base such as sodium methoxide (B1231860).

Claisen Condensation Reaction

The synthesis proceeds via the formation of an enolate from 2-acetylthiophene, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of the ethoxide group leads to the formation of the β-diketone, this compound.

Experimental Protocol: Claisen Condensation

The following protocol is a representative procedure for the synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide in methanol.

-

Addition of Reactants: To this solution, add 2-acetylthiophene dropwise at room temperature. Stir the mixture for a designated period to ensure the formation of the enolate.

-

Condensation: Cool the reaction mixture in an ice bath and add ethyl trifluoroacetate dropwise.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain it for several hours to drive the reaction to completion.

-

Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude TTA.

-

Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate (B1210297).

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

| Parameter | Value |

| Reactants | |

| 2-Acetylthiophene | 1.0 eq |

| Ethyl Trifluoroacetate | 1.2 eq |

| Sodium Methoxide | 1.2 eq |

| Solvent | Methanol |

| Reaction Temperature | Reflux |

| Reaction Time | Several hours |

| Reported Yield | ~32% |

Table 1: Summary of a typical synthesis protocol for this compound.

Purification of this compound

The crude TTA obtained from synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common methods are recrystallization, column chromatography, and sublimation.

Purification Methods: A Comparative Overview

| Method | Principle | Advantages | Disadvantages |

| Recrystallization | Difference in solubility of TTA and impurities in a solvent at different temperatures. | Cost-effective, suitable for large quantities, can yield high purity. | Requires finding a suitable solvent, potential for product loss in the mother liquor. |

| Column Chromatography | Differential adsorption of TTA and impurities on a stationary phase. | Can separate complex mixtures, applicable to a wide range of compounds.[2] | Can be time-consuming and labor-intensive, requires significant solvent usage.[3] |

| Sublimation | TTA is converted directly from a solid to a gas, leaving non-volatile impurities behind. | Can achieve very high purity (>99.9%), solvent-free ("green") method.[4] | Only applicable to compounds that sublime, may require specialized equipment.[5] |

Table 2: Comparison of common purification methods for this compound.

Detailed Purification Protocols

-

Dissolution: Place the crude TTA in an Erlenmeyer flask. Add a minimal amount of hot hexane (B92381) (near its boiling point) while stirring until the solid is completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The TTA will start to crystallize. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

-

Column Preparation: Pack a chromatography column with silica (B1680970) gel using a slurry method with a non-polar solvent (e.g., petroleum ether).

-

Sample Loading: Dissolve the crude TTA in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of petroleum ether and ethyl acetate (e.g., a 20:1 ratio). The polarity of the eluent can be gradually increased if necessary.

-

Fraction Collection: Collect fractions as the eluent comes off the column.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure TTA.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified TTA.

-

Apparatus Setup: Place the crude TTA in the bottom of a sublimation apparatus.

-

Vacuum Application: Connect the apparatus to a vacuum pump and evacuate the system.

-

Heating: Gently heat the bottom of the apparatus. The TTA will sublime and deposit as pure crystals on the cold finger (a cooled surface within the apparatus).

-

Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before carefully venting the system. Scrape the purified TTA crystals from the cold finger.

Characterization of this compound

The purity and identity of the synthesized and purified TTA should be confirmed by analytical techniques.

| Property | Value |

| Appearance | Light yellow to beige crystalline powder |

| Molecular Weight | 222.18 g/mol |

| Melting Point | 42-44 °C |

| Boiling Point | 96-98 °C at 8 mmHg |

| Solubility | Soluble in most organic solvents, insoluble in water. |

Table 3: Physical and chemical properties of this compound.

Spectroscopic methods are essential for structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure and the presence of the trifluoromethyl group. The ¹H NMR spectrum typically shows signals for the thiophene ring protons and the methylene (B1212753) protons of the diketone moiety.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (C=O) and the C-F bonds.[6][8]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.

By following the detailed synthesis and purification protocols outlined in this guide and confirming the product's identity and purity through appropriate analytical methods, researchers can confidently obtain high-quality this compound for their specific applications in chemistry, biology, and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. quora.com [quora.com]

- 4. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]

- 5. What are disadvantages of using sublimation vs. recrystallization as a method of purification? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

Keto-enol Tautomerism of Thenoyltrifluoroacetone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of thenoyltrifluoroacetone (TTA) in various solvents. TTA, a β-diketone, is a crucial chelating agent in solvent extraction of metals and its efficacy is intrinsically linked to its tautomeric equilibrium. Understanding the interplay between solvent environment and the predominant tautomeric form is paramount for optimizing its application in various scientific and industrial processes, including drug development where it can be used in analytical and purification methodologies.

The Keto-Enol Equilibrium of this compound

This compound exists as a dynamic equilibrium between its keto and enol tautomeric forms. The presence of the electron-withdrawing trifluoromethyl (-CF3) group significantly influences this equilibrium, generally favoring the formation of the more stable enol tautomer through intramolecular hydrogen bonding.[1]

The equilibrium is highly sensitive to the solvent environment. Nonpolar solvents tend to favor the enol form, where the intramolecular hydrogen bond is a dominant stabilizing factor. In contrast, polar solvents can engage in intermolecular hydrogen bonding with the keto form, thus shifting the equilibrium towards the keto tautomer.[2][3]

Caption: Keto-enol tautomeric equilibrium of this compound (TTA).

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is quantified by the equilibrium constant (Keq), which is the ratio of the concentration of the enol tautomer to the keto tautomer. The percentage of each tautomer is also a common way to express this equilibrium.

Table 1: Solvent Effects on the Keto-Enol Equilibrium of this compound

| Solvent | Dielectric Constant (ε) | Predominant Form | % Enol (approximate) | Equilibrium Constant (Keq) (approximate) | Reference |

| Hexane | 1.88 | Enol | >95% | >19 | [2] |

| Carbon Tetrachloride | 2.24 | Enol | ~98% | 49 | [4] |

| Chloroform | 4.81 | Enol | High | High | [1] |

| Acetonitrile | 37.5 | Enol | Moderate | Moderate | [2] |

| Methanol (CD3OD) | 32.7 | Enol | Dominated by Enol | High | [2] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Enol | Lower than in nonpolar solvents | Lower than in nonpolar solvents | [5] |

| Water (D2O) | 78.4 | Keto (relative increase) | <2% (for similar β-diketones) | <0.02 (for similar β-diketones) | [4] |

Note: Quantitative data for TTA is sparse in the literature. The values presented are based on general trends for β-diketones and qualitative descriptions for TTA. The general trend is a decrease in the enol form with increasing solvent polarity.

Experimental Protocols for Tautomer Analysis

The determination of the keto-enol equilibrium of TTA is primarily achieved through Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful technique for the direct observation and quantification of both keto and enol tautomers in solution.[2] The protons of the methylene (B1212753) group (-CH₂-) in the keto form and the vinyl proton (-CH=) in the enol form exhibit distinct chemical shifts, allowing for their integration and the subsequent calculation of the tautomeric ratio.

Experimental Protocol:

-

Sample Preparation:

-

Prepare solutions of TTA (e.g., 0.1 M) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃CN, C₆D₆).

-

Use a consistent concentration across all solvents to ensure comparability.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Key parameters to optimize include the pulse width, acquisition time, and relaxation delay.

-

-

Data Analysis:

-

Identify the signals corresponding to the methylene protons of the keto form (typically around 4.0-4.5 ppm) and the vinyl proton of the enol form (typically around 6.0-6.5 ppm).

-

Carefully integrate the area under these peaks.

-

Calculate the percentage of the enol form using the following equation: % Enol = [Integral (enol vinyl H) / (Integral (enol vinyl H) + (Integral (keto methylene H) / 2))] * 100

-

The equilibrium constant (Keq) is calculated as: Keq = [Enol] / [Keto] = Integral (enol vinyl H) / (Integral (keto methylene H) / 2)

-

Caption: Workflow for the determination of TTA keto-enol equilibrium by ¹H NMR.

UV-Visible Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium as the two tautomers exhibit distinct absorption maxima. The enol form, with its conjugated system, typically absorbs at a longer wavelength compared to the keto form.

Experimental Protocol:

-

Sample Preparation:

-

Prepare dilute solutions of TTA (e.g., 10⁻⁴ to 10⁻⁵ M) in a variety of spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile).

-

Prepare a series of solutions with varying ratios of a nonpolar and a polar solvent to systematically shift the equilibrium.

-

-

UV-Vis Data Acquisition:

-

Record the UV-Vis absorption spectra of each solution over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.

-

Use the pure solvent as a reference.

-

-

Data Analysis:

-

Identify the absorption bands corresponding to the keto and enol tautomers. The enol form of TTA typically shows a strong absorption band around 340 nm.

-

By analyzing the changes in the absorbance at the respective λmax values in different solvents or solvent mixtures, the relative amounts of each tautomer can be estimated.

-

For quantitative analysis, the molar absorptivity of each tautomer at a specific wavelength is required, which can be determined in solvents where one form is known to be highly predominant.

-

Thermodynamic Considerations

The study of the keto-enol equilibrium at different temperatures allows for the determination of the thermodynamic parameters of the tautomerization process, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). This is typically achieved by performing variable-temperature NMR experiments and applying the van't Hoff equation.

Table 2: Thermodynamic Parameters for Keto-Enol Tautomerism of TTA (Illustrative)

| Solvent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Cyclohexane | (Negative) | (Negative) | (Small) |

| Acetonitrile | (Less Negative) | (Less Negative) | (Small) |

Conclusion

The keto-enol tautomerism of this compound is a fundamental property that dictates its chemical behavior and applications. The equilibrium is strongly influenced by the solvent environment, with nonpolar solvents favoring the enol tautomer and polar solvents shifting the equilibrium towards the keto form. The quantitative analysis of this equilibrium, primarily through ¹H NMR and UV-Vis spectroscopy, provides crucial data for researchers and scientists in fields ranging from analytical chemistry to drug development. The detailed experimental protocols provided in this guide offer a framework for the accurate determination of the tautomeric content of TTA in various solvent systems. Further research to populate a comprehensive database of quantitative equilibrium and thermodynamic data for TTA in a wider range of solvents would be of significant value to the scientific community.

References

- 1. This compound: Preferable Molecule for Solvent Extraction of Metals—Ancient Twists to New Approaches | MDPI [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thenoyltrifluoroacetone (TTFA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Thenoyltrifluoroacetone (TTFA), a well-known chelating agent and a classical inhibitor of mitochondrial Complex II. It covers its fundamental chemical properties, molecular structure, and its mechanism of action, with a focus on its application in research.

Core Properties and Identification

This compound, commonly abbreviated as TTFA, is a β-diketone that is widely utilized in biochemical and pharmacological research. Its unique structure, featuring a thiophene (B33073) ring and a trifluoromethyl group, underpins its chemical reactivity and biological activity.

Molecular Structure:

The molecular structure of this compound consists of a central 1,3-butanedione moiety. One side is attached to a thiophen-2-yl group, and the other to a trifluoromethyl group. This combination of a heterocyclic aromatic ring and a highly electronegative trifluoromethyl group contributes to its potent chelating and inhibitory properties.

Chemical and Physical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 326-91-0 | [1][2] |

| Molecular Formula | C₈H₅F₃O₂S | [1][2][3] |

| Molecular Weight | 222.18 g/mol | [1] |

| IUPAC Name | 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione | [4] |

| Synonyms | TTFA, TTA, 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione | [1][2][5] |

| Melting Point | 40-44 °C | [1] |

| Boiling Point | 96-98 °C at 8 mmHg | [1] |

| Appearance | Light yellow or beige crystalline powder | [1] |

| Solubility | Sparingly soluble in water; readily soluble in organic solvents like DMSO and ethanol. | [1][5] |

Mechanism of Action: Inhibition of Mitochondrial Complex II

The primary and most studied biological role of TTFA is its function as a potent and specific inhibitor of the mitochondrial electron transport chain at Complex II (Succinate Dehydrogenase, SQR).[3][5] TTFA does not act as a chelator in this context but rather binds directly to the quinone-binding site (Q-site) of Complex II.[3][5] This binding physically obstructs the natural substrate, ubiquinone (Coenzyme Q), from accessing the site, thereby blocking the transfer of electrons from succinate (B1194679) to the rest of the electron transport chain.[3][5] This inhibition leads to a decrease in cellular respiration and ATP production.

The following diagram illustrates the inhibitory effect of TTFA on the electron flow through Complex II.

Experimental Protocols

This section outlines key experimental methodologies relevant to the synthesis and application of this compound.

1. Synthesis via Claisen Condensation

TTFA can be synthesized through a Claisen condensation reaction.[3] This method involves the reaction between an ester and a ketone in the presence of a strong base to form a β-diketone.

-

Reactants :

-

Strong base (e.g., Sodium Hydride - NaH)

-

Aprotic solvent (e.g., THF, Et₂O)

-

General Procedure :

-

A solution of 2-acetylthiophene is prepared in an appropriate aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A strong base, such as sodium hydride (NaH), is carefully added to the solution to deprotonate the α-carbon of the ketone, forming an enolate.

-

Ethyl trifluoroacetate is then added dropwise to the reaction mixture. The enolate attacks the carbonyl carbon of the ester.

-

The reaction proceeds through a tetrahedral intermediate, which then eliminates an ethoxide leaving group.

-

The mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by techniques like TLC).

-

The reaction is quenched with a weak acid, and the product is extracted using an organic solvent.

-

The crude product is purified, often by recrystallization from a suitable solvent like hexane (B92381) or benzene, to yield pure this compound.[1]

-

2. Protocol for In Vitro Inhibition of Complex II

TTFA is frequently used in isolated mitochondria or cell culture experiments to study the effects of Complex II inhibition.

-

Objective : To measure the effect of TTFA on cellular respiration or specific Complex II activity.

-

Materials :

-

Isolated mitochondria or cell culture line of interest.

-

TTFA stock solution (dissolved in DMSO or ethanol).

-

Respirometry equipment (e.g., Seahorse XF Analyzer or Clark-type oxygen electrode).

-

Appropriate buffers and cell culture media.

-

-

Methodology (Example with cultured cells) :

-

Cell Seeding : Plate cells at an appropriate density in a microplate compatible with the respirometry instrument and allow them to adhere overnight.

-

Preparation of TTFA : Prepare a stock solution of TTFA in DMSO. On the day of the experiment, dilute the stock solution in the assay medium to the desired final concentrations. A typical concentration range to investigate can be from 1 µM to 500 µM, as studies have shown effects within this range.[3][6]

-

Assay Execution :

-

Replace the cell culture medium with the pre-warmed assay medium containing substrates for Complex II (e.g., succinate, in combination with a Complex I inhibitor like rotenone (B1679576) to isolate Complex II activity).

-

Measure the basal oxygen consumption rate (OCR).

-

Inject the TTFA solution to achieve the desired final concentration in the wells and monitor the subsequent change in OCR. A rapid decrease in OCR indicates inhibition of the electron transport chain.

-

-

Data Analysis : The OCR data is normalized to cell number or protein content. The inhibitory effect of TTFA is calculated by comparing the OCR before and after its addition. An IC₅₀ value, the concentration at which TTFA inhibits 50% of Complex II activity, can be determined from a dose-response curve.[6]

-

Caution : When using TTFA in biological assays, it is important to be aware that it can also inhibit other enzymes, such as carboxylesterase, which should be considered when interpreting results.[6]

References

- 1. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 3. Mitochondrial dysfunction by complex II inhibition delays overall cell cycle progression via reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of mitochondrial malate dehydrogenase by 2-thenoyltrifluoroacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a potent inhibitor of carboxylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Thenoyltrifluoroacetone in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of active compounds is a cornerstone of successful formulation and experimental design. This in-depth technical guide provides a comprehensive overview of the solubility of thenoyltrifluoroacetone (TTA), a versatile chelating agent and mitochondrial respiratory chain inhibitor, in various organic solvents. This document outlines key solubility data, detailed experimental protocols for its determination, and the underlying factors governing its behavior in solution.

This compound (TTA), with the chemical formula C₈H₅F₃O₂S, is a crystalline solid that is sparingly soluble in water but exhibits ready solubility in a range of organic solvents.[1][2][3] This characteristic is pivotal to its application in solvent extraction of metals and in various biological assays.

Quantitative Solubility of this compound

| Organic Solvent | Solvent Type | Temperature (°C) | Solubility |

| Ethanol | Polar Protic | Not Specified | ~ 30 mg/mL[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | ~ 30 mg/mL[4] |

| Dimethylformamide (DMF) | Polar Aprotic | Not Specified | ~ 30 mg/mL[4] |

Note: The solubility of TTA in other common organic solvents such as benzene (B151609), chloroform, carbon tetrachloride, hexane, cyclohexane, and methyl isobutyl ketone is qualitatively described as "readily soluble," but specific quantitative data at various temperatures is not widely published.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation point of TTA in a given organic solvent.

Materials:

-

This compound (TTA), crystalline solid

-

Selected organic solvent (analytical grade)

-

Erlenmeyer flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of TTA to a series of Erlenmeyer flasks containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and monitored throughout the experiment.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Quantification:

-

Spectrophotometric Method: If TTA has a distinct chromophore in the chosen solvent, a UV-Vis spectrophotometer can be used. Prepare a series of standard solutions of TTA of known concentrations in the solvent. Measure the absorbance of the standards and the filtered sample at the wavelength of maximum absorbance (λmax). Construct a calibration curve and determine the concentration of TTA in the sample.

-

HPLC Method: Develop a suitable HPLC method for the quantification of TTA. This typically involves selecting an appropriate column, mobile phase, and detector. Prepare a calibration curve by injecting standard solutions of known concentrations. Inject the filtered sample and determine the concentration of TTA based on the peak area.

-

-

Data Analysis: The determined concentration represents the equilibrium solubility of TTA in the specific organic solvent at the experimental temperature. The experiment should be repeated at different temperatures to assess the temperature dependence of solubility.

Factors Influencing the Solubility of this compound

The solubility of TTA in organic solvents is governed by a combination of factors related to both the solute and the solvent. A logical relationship between these factors can be visualized as follows:

Caption: Factors influencing the solubility of this compound.

"Like Dissolves Like" : A fundamental principle in solubility is that substances with similar polarities tend to be miscible. TTA, with its polar carbonyl groups and a nonpolar thiophene (B33073) ring, exhibits solubility in a range of solvents. Its solubility will be highest in solvents with a polarity that is complementary to its own.

Keto-Enol Tautomerism : TTA exists in a tautomeric equilibrium between its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding. The position of this equilibrium is influenced by the solvent. In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is favored, while in polar, protic solvents, the solvent can compete for hydrogen bonding, potentially affecting solubility.

Solvent Polarity and Hydrogen Bonding Capability :

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the carbonyl groups of TTA, contributing to its solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents have large dipole moments and can solvate TTA through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., hexane, benzene, toluene): Van der Waals forces are the primary interactions responsible for the solubility of TTA in these solvents. The aromatic rings of benzene and toluene (B28343) can also participate in π-π stacking interactions with the thiophene ring of TTA.

Temperature : Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of TTA solubility.

Caption: Experimental workflow for determining TTA solubility.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is recommended to experimentally determine the solubility in the solvent system of interest under the precise conditions of the intended use.

References

Thenoyltrifluoroacetone (TTFA): A Technical Guide to its Function as a Mitochondrial Complex II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thenoyltrifluoroacetone (TTFA), a chemical compound with the molecular formula C₈H₅F₃O₂S, is a widely utilized pharmacological agent and a classic inhibitor of the mitochondrial electron transport chain.[1] First identified as a respiratory inhibitor in 1960, TTFA's primary mechanism of action is the potent and specific inhibition of mitochondrial Complex II, also known as succinate (B1194679) dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase (SQR).[1] This inhibition disrupts cellular respiration and has profound effects on cellular metabolism and signaling. This technical guide provides an in-depth overview of TTFA, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualizations of its effects on cellular pathways.

Mechanism of Action

TTFA exerts its inhibitory effect on Complex II by binding to the quinone-binding site (Q-site) of the enzyme, thereby preventing the reduction of ubiquinone to ubiquinol.[1][2] This action effectively blocks the transfer of electrons from succinate to the downstream components of the electron transport chain. Structurally, TTFA is a β-diketone that can be synthesized via a Claisen condensation of ethyl trifluoroacetate (B77799) and 2-acetylthiophene.[1][3] While initially investigated for its metal-chelating properties, its primary inhibitory role is independent of this characteristic.[1][2]

The inhibition of Complex II by TTFA leads to several downstream cellular consequences:

-

Inhibition of Cellular Respiration: By blocking electron flow, TTFA significantly decreases the rate of oxygen consumption in mitochondria.[4][5]

-

Disruption of Mitochondrial Membrane Potential: The compromised electron transport chain activity leads to a reduction in the mitochondrial membrane potential.[4][6]

-

Induction of Reactive Oxygen Species (ROS): Inhibition of Complex II can lead to an increase in the production of mitochondrial ROS.[4][7]

-

Alterations in Cell Cycle Progression: TTFA has been shown to delay overall cell cycle progression, affecting the G1, S, and G2/M phases.[4]

Beyond its primary target, TTFA has also been reported to inhibit carboxylesterase activity.[8]

Quantitative Data

The inhibitory potency of TTFA on mitochondrial Complex II and other enzymes has been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Enzyme/System | Organism/Tissue | Reference |

| IC₅₀ | 5.8 µM | Succinate-ubiquinone oxidoreductase (SQR) | Bovine heart mitochondria | [9] |

| IC₅₀ | 51.5 µM | Mitochondrial electron transport chain | Not specified | [10][11] |

| IC₅₀ | 0.54 µM | Carboxylesterase | Porcine liver | [8][12] |

| Ki | 0.61 x 10⁻⁶ M | Carboxylesterase | Porcine liver | [8] |

Table 1: Inhibitory Constants of this compound

| Experimental Condition | Effect | Reference |

| 400 µM TTFA on cell culture | Decreased KCN-sensitive cellular respiration to 67% of control | [4] |

| 400 µM TTFA on cell culture | Disrupted mitochondrial membrane potential | [4] |

| 150 µM TTFA on rat liver mitochondria | Increased permeability to various cations | [13] |

| 50 µM TTFA on isolated mouse liver mitochondria | Potently inhibited SQR activity (89%) | [14] |

| 10 µM TTFA on Drosophila S2 cells | Did not have a discernible effect on light-dependent degradation of TIM protein | [15] |

Table 2: Experimentally Observed Effects of this compound

Experimental Protocols

Measurement of Mitochondrial Complex II (Succinate Dehydrogenase) Activity

This protocol is a generalized procedure based on colorimetric assays that measure the reduction of an artificial electron acceptor.

Materials:

-

Isolated mitochondria or cell/tissue homogenates

-

SDH Assay Buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.2)

-

Succinate solution (substrate)

-

2,6-dichlorophenolindophenol (DCPIP) or similar electron acceptor (e.g., iodonitrotetrazolium (B1214958) chloride)[16][17]

-

This compound (TTFA) solution (inhibitor)

-

Spectrophotometer or plate reader capable of measuring absorbance at ~600 nm[18][19]

Procedure:

-

Sample Preparation: Isolate mitochondria from tissue or cultured cells using standard differential centrifugation protocols.[20] Alternatively, prepare tissue or cell homogenates in ice-cold assay buffer.[19]

-

Reaction Setup: In a 96-well plate or cuvette, prepare the reaction mixture containing the SDH assay buffer, the electron acceptor (e.g., 50 µM DCPIP), and the sample (isolated mitochondria or homogenate).[7]

-

Inhibitor Addition: For inhibitor studies, pre-incubate the sample with varying concentrations of TTFA for a defined period.

-

Initiate Reaction: Start the reaction by adding the substrate, succinate.[21]

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode.[18][19][22] The rate of decrease in absorbance is proportional to the SDH activity.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). For inhibitor studies, plot the percentage of inhibition against the TTFA concentration to determine the IC₅₀ value.

Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Clark-type electrode or a fluorescence-based oxygen sensor.

Materials:

-

Isolated mitochondria

-

Respiration buffer (e.g., 135 mM sucrose, 65 mM KCl, 5 mM KH₂PO₄, 10 mM Tris/HCl, 20 µM EGTA, 2.5 mM MgCl₂, pH 7.4)[14]

-

Substrates for Complex II (e.g., 5 mM succinate)

-

ADP (to stimulate state 3 respiration)

-

TTFA solution

-

Oxygen electrode system (e.g., Oroboros Oxygraph, Strathkelvin Instruments)[14]

Procedure:

-

Chamber Setup: Calibrate the oxygen electrode and add air-saturated respiration buffer to the chamber, maintained at a constant temperature (e.g., 37°C).[14]

-

Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 80 µg) to the chamber and allow the signal to stabilize (state 2 respiration).[14]

-

Substrate Addition: Add the Complex II substrate, succinate.

-

Inhibitor Addition: Introduce TTFA at the desired concentration into the chamber and monitor the change in oxygen consumption rate.

-

State 3 Respiration: Add a saturating amount of ADP to induce state 3 respiration and observe the effect of TTFA on this stimulated rate.

-

Data Analysis: Calculate the rates of oxygen consumption (in nmol O₂/min/mg mitochondrial protein) under different conditions.

Cell Viability Assay

This protocol describes a general method to assess the effect of TTFA on cell viability using a tetrazolium-based assay (e.g., MTT) or a dye-exclusion method.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

TTFA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or other viability reagents (e.g., Calcein AM, Ethidium homodimer)[23][24]

-

Solubilization buffer (e.g., DMSO or a detergent-based buffer)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of TTFA concentrations for a specified duration (e.g., 24, 48, or 72 hours).[10] Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours at 37°C. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at the appropriate wavelength (e.g., ~570 nm).

-

Data Analysis: Express the results as a percentage of the viability of the untreated control cells. Plot the percentage of viability against the TTFA concentration to determine the cytotoxic effects.

Visualizations

Signaling Pathway of TTFA-Induced Cellular Effects

Caption: Signaling pathway of TTFA-induced mitochondrial dysfunction.

Experimental Workflow for Characterizing TTFA Inhibition

Caption: Experimental workflow for TTFA characterization.

Logical Relationship of TTFA's Mechanism of Action

Caption: Logical flow of TTFA's inhibitory mechanism.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Mitochondrial dysfunction by complex II inhibition delays overall cell cycle progression via reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of this compound on oxygen consumption and energy conservation in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. endsdhi.com [endsdhi.com]

- 8. This compound, a potent inhibitor of carboxylesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. astorscientific.us [astorscientific.us]

- 13. [Effect of tenoyltrifluoroacetone on the functioning of mitochondria and other membrane structures] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitochondrial inhibitors reveal roles of specific respiratory chain complexes in CRY-dependent degradation of TIM - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]

- 17. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Succinate Dehydrogenase Activity Assay Kit (Colorimetric) (ab228560) | Abcam [abcam.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. agilent.com [agilent.com]

- 21. content.protocols.io [content.protocols.io]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. Cell Viability and Proliferation Assays [sigmaaldrich.com]

In-Depth Technical Guide on the Safety and Handling of Solid Thenoyltrifluoroacetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for solid Thenoyltrifluoroacetone (TTFA), a compound commonly used as a chelating agent and an inhibitor of cellular respiration. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound is a yellow-tan solid organic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Chemical Formula | C₈H₅F₃O₂S |

| Molar Mass | 222.18 g/mol |

| Appearance | Yellow-tan solid powder.[1][2] |

| Melting Point | 40-44 °C (104-111.2 °F).[1] |

| Boiling Point | 96-98 °C (204.8-208.4 °F) at 8 mmHg.[1] |

| Flash Point | 111 °C (231.8 °F).[1] |

| Solubility | Sparingly soluble in water; readily soluble in organic solvents.[2] |

| Vapor Pressure | Negligible.[2] |

Hazard Identification and Classification

Solid this compound is classified as a hazardous substance. It is crucial to understand its potential health effects and physical hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5] |

Signal Word: Warning

Potential Health Effects:

-

Inhalation: Causes respiratory tract irritation.[1]

-

Skin Contact: Causes skin irritation.[1]

-

Eye Contact: Causes serious eye irritation.[1]

-

Ingestion: Harmful if swallowed. The toxicological properties have not been fully investigated.[1]

Exposure Controls and Personal Protective Equipment

Appropriate engineering controls and personal protective equipment (PPE) are essential to minimize exposure to solid this compound.

| Control Parameter | Recommendation |

| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders to minimize dust generation.[1] An eyewash station and safety shower should be readily accessible.[1] |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[2] Ensure gloves are inspected before use and changed if contaminated. |

| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA-approved respirator should be used in accordance with OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Remove and wash contaminated clothing before reuse.[1] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available data is summarized below.

| Toxicity Metric | Value |

| Acute Oral Toxicity | Classified as Category 4 (Harmful if swallowed). A specific LD50 value is not readily available. |

| Primary Irritant Effect | Irritant to skin and mucous membranes.[1] Causes serious eye irritation.[1] |

| Sensitization | No sensitizing effects are known. |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. |

| RTECS Number | EK3540900 |

Detailed Experimental Protocol for Safe Handling

The following is a step-by-step protocol for the safe handling of solid this compound in a laboratory setting. This protocol is a general guideline and should be adapted to specific experimental needs in consultation with a qualified safety professional.

5.1. Pre-Experiment Preparation

-

Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the potential for dust generation, and the other chemicals involved.

-

Fume Hood Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. The sash should be positioned at the lowest practical height.

-

Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and waste containers, within the fume hood to minimize movement in and out of the containment area.

-

Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Section 3, including a lab coat, chemical safety goggles, and nitrile gloves.

5.2. Weighing and Dispensing

-

Minimize Dust: When weighing the solid, use a micro-spatula and handle the container gently to avoid generating dust.

-

Weighing Procedure: Place a piece of weighing paper on the analytical balance inside the fume hood. Tare the balance. Carefully transfer the desired amount of this compound onto the weighing paper.

-

Container Closure: Immediately and securely close the stock container of this compound after dispensing.

5.3. Dissolution and Reaction Setup

-

Solvent Addition: If dissolving the solid, add the solvent to the reaction vessel first, if possible, to reduce the likelihood of dust generation upon addition of the solid.

-

Transfer of Solid: Carefully fold the weighing paper and transfer the solid this compound into the reaction vessel.

-

Mixing: Use magnetic stirring or gentle swirling to dissolve the solid. Avoid vigorous shaking that could create aerosols.

5.4. Post-Experiment Procedures

-

Decontamination: Decontaminate all surfaces, glassware, and equipment that came into contact with this compound using an appropriate solvent and cleaning agent.

-

Waste Disposal: Dispose of all waste, including contaminated weighing paper, gloves, and excess reagents, in a clearly labeled hazardous waste container in accordance with institutional and local regulations.

-

PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then lab coat, and finally eye protection.

-

Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

5.5. Spill and Emergency Procedures

-

Minor Spill: For a small spill of solid this compound, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust. Clean the spill area with a suitable solvent.